N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrazole moiety and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a difluorobenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro groups to amines.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated as a potential kinase inhibitor for cancer therapy, targeting specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and division, making it a promising candidate for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N-[(2,6-difluorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine: Lacks the dimethyl groups on the pyrazole ring.
N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-4-amine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapies, offering potential advantages over similar compounds with different substitution patterns.
Properties
Molecular Formula |
C16H15F2N5 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H15F2N5/c1-10-6-11(2)23(22-10)16-7-15(20-9-21-16)19-8-12-13(17)4-3-5-14(12)18/h3-7,9H,8H2,1-2H3,(H,19,20,21) |
InChI Key |
BXRNCUGAFTWMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCC3=C(C=CC=C3F)F)C |
Origin of Product |
United States |
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